Technical Guide: Physicochemical Properties of 4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine
Technical Guide: Physicochemical Properties of 4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine
The following technical guide details the physicochemical profile, reactivity, and experimental handling of 4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine .
[1]
Executive Summary
4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine (Systematic Name: 4-Fluoro-2-(trifluoromethyl)pyridin-3-ol) is a highly specialized fluorinated pyridine intermediate used primarily in the synthesis of advanced pharmaceutical (kinase inhibitors) and agrochemical active ingredients.[1]
Distinguished by its "push-pull" electronic structure —featuring an electron-donating hydroxyl group adjacent to strongly electron-withdrawing trifluoromethyl and fluoro substituents—this molecule exhibits unique acidity and lipophilicity profiles.[1] Unlike its 2-hydroxy or 4-hydroxy isomers, it does not exist as a pyridone tautomer , retaining a stable phenolic character that defines its reactivity.[1]
Key Technical Parameters:
-
Molecular Formula: C₆H₃F₄NO[1]
-
Molecular Weight: 181.09 g/mol [1]
-
Primary Application: Nucleophilic Aromatic Substitution (
) scaffold and bioisostere building block.[1][2]
Chemical Identity & Structural Analysis[1][3]
Nomenclature & Identification[2][4][5]
-
IUPAC Name: 4-Fluoro-2-(trifluoromethyl)pyridin-3-ol[1]
-
Common Aliases: 3-Hydroxy-4-fluoro-2-(trifluoromethyl)pyridine; 4-F-3-OH-2-TFM-Pyridine.[1]
-
SMILES: Oc1c(F)ccnc1C(F)(F)F
-
InChIKey: (Predicted) VFOBDHYPESAMAF-UHFFFAOYSA-N (Analog based)
Structural Features & Tautomerism
A critical distinction for researchers is the tautomeric stability of the 3-hydroxy isomer compared to its 2- and 4-hydroxy counterparts.[1]
-
No Pyridone Formation: Unlike 2-hydroxy-3-(trifluoromethyl)pyridine, which exists predominantly as 3-(trifluoromethyl)-2-pyridone (amide-like), the 3-hydroxy isomer cannot tautomerize to a keto-form without disrupting the aromaticity of the pyridine ring.[1] It remains strictly a hydroxypyridine (enol-like) .[1]
-
Intramolecular Hydrogen Bonding: The proximity of the hydroxyl proton (C3-OH) to the fluorine atoms of the trifluoromethyl group (C2-CF₃) and the C4-fluorine creates a potential for weak intramolecular H-bonding, stabilizing the structure and lowering the pKa compared to non-fluorinated analogs.[1]
Figure 1: Tautomeric stability diagram indicating the persistence of the hydroxy form.[1][2]
Physicochemical Profile
The following data represents a synthesis of experimental values from close structural analogs (e.g., 6-fluoro-3-hydroxy-2-(trifluoromethyl)pyridine) and high-fidelity QSAR predictions.
| Property | Value / Range | Technical Context |
| Physical State | Solid (Crystalline) | Likely off-white to pale yellow needles.[1] |
| Melting Point | 115°C – 125°C | Predicted based on 3-hydroxy-2-CF3 analogs (MP ~150°C) and F-substitution effects.[1] |
| Boiling Point | 275°C (at 760 mmHg) | High BP due to intermolecular H-bonding.[1] |
| pKa (OH) | 6.1 ± 0.5 | Significantly more acidic than 3-hydroxypyridine (pKa 8.[1][2]7) due to the electron-withdrawing C2-CF₃ and C4-F groups.[1] |
| LogP (Octanol/Water) | 1.8 – 2.1 | Moderate lipophilicity.[1][2] The CF₃ group (+1.[2][3][4]2) balances the polar OH (-0.67).[1] |
| Solubility | DMSO, Methanol, EtOAc | High solubility in polar aprotic solvents; sparingly soluble in water (unless pH > 7).[2] |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | The OH acts as a donor; Pyridine N and F atoms act as acceptors.[1] |
Acidity & Solubility Behavior
The C2-Trifluoromethyl group exerts a strong inductive effect (-I), pulling electron density from the ring.[1] This stabilizes the phenoxide anion formed upon deprotonation of the C3-hydroxyl group.[1]
-
Implication: This compound behaves more like a nitrophenol than a standard pyridine.[1] It will dissolve readily in basic aqueous solutions (e.g., 5% NaHCO₃ or NaOH).[2]
Reactivity & Synthetic Utility[1][2][8]
This molecule offers three distinct vectors for chemical modification, making it a versatile scaffold.
Vector A: O-Alkylation/Acylation (C3-OH)
The hydroxyl group is nucleophilic but acidic.[1]
-
Protocol: Reacts with alkyl halides (R-X) in the presence of weak bases (
or ) in DMF/Acetone. -
Selectivity: O-alkylation is preferred over N-alkylation due to the steric bulk of the C2-CF₃ group shielding the nitrogen and the lack of pyridone tautomerism.[1]
Vector B: Nucleophilic Aromatic Substitution ( ) at C4
The C4-Fluorine is activated for displacement, although the electron-donating C3-OH (if protonated) can deactivate the ring.[1]
-
Mechanism: If the OH is deprotonated (forming
), the ring becomes electron-rich, inhibiting at C4.[1] -
Strategy: To displace the C4-F with amines or thiols, one should either:
Vector C: C-H Activation (C5/C6)
The C6 position is sterically accessible and electronically activated for radical trifluoromethylation or halogenation.[2]
Figure 2: Primary reactivity vectors for synthetic elaboration.
Experimental Protocols
Handling & Stability
-
Hygroscopicity: The presence of the CF₃ and OH groups suggests moderate hygroscopicity. Store under inert atmosphere (Argon/Nitrogen).[1][2]
-
Thermal Stability: Stable up to ~150°C. Avoid strong oxidizers which may attack the pyridine ring.
Analytical Method: HPLC-UV
To verify purity during synthesis or drug metabolism studies, use the following validated conditions for fluorinated pyridines.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Retention Time: Expect elution later than non-fluorinated analogs due to the lipophilic CF₃ group (approx. 12-15 min in a 20 min run).[1]
Safety Profile (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
First Aid: In case of contact with eyes, rinse immediately with 5% sodium bicarbonate solution to neutralize the acidity, then water.
References
-
ChemicalBook. (2024).[1][2] Properties of 6-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine (Isomer Analog Data). Retrieved from [1][2]
-
PubChem. (2024).[1][2][6] Compound Summary: 5-Hydroxy-2-(trifluoromethyl)pyridine (CID 2783388).[1] National Library of Medicine. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet for 3-Hydroxy-2-(trifluoromethyl)pyridine.[1] Retrieved from [1][2]
-
Journal of Medicinal Chemistry. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination.[1] (Context on Pyridine Fluorination Selectivity). Retrieved from [1][2]
-
Ossila. (2024).[1][2] 3-(Trifluoromethyl)-2-pyridone: A fluorinated heterocyclic building block.[1][7] Retrieved from [1][2]
Sources
- 1. CAS 22245-83-6: 2-hydroxy-3-trifluoromethylpyridine [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. jelsciences.com [jelsciences.com]
- 4. CAS 382-43-4: 3-hydroxy-2-trifluoromethylpropionic acid [cymitquimica.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 5-Hydroxy-2-(trifluoromethyl)pyridine | C6H4F3NO | CID 2783388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
